3-Ethoxyisonicotinic acid

CAS No.: 78790-88-2

Cat. No.: VC2234416

Molecular Formula: C8H9NO3

Molecular Weight: 167.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 78790-88-2 |

|---|---|

| Molecular Formula | C8H9NO3 |

| Molecular Weight | 167.16 g/mol |

| IUPAC Name | 3-ethoxypyridine-4-carboxylic acid |

| Standard InChI | InChI=1S/C8H9NO3/c1-2-12-7-5-9-4-3-6(7)8(10)11/h3-5H,2H2,1H3,(H,10,11) |

| Standard InChI Key | QCLRSXUNLYWRRG-UHFFFAOYSA-N |

| SMILES | CCOC1=C(C=CN=C1)C(=O)O |

| Canonical SMILES | CCOC1=C(C=CN=C1)C(=O)O |

Introduction

Chemical Structure and Properties

Molecular Composition and Identification

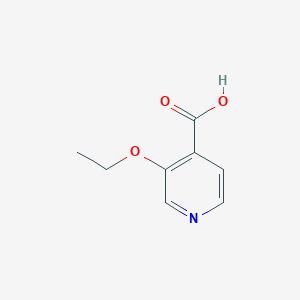

3-Ethoxyisonicotinic acid belongs to the pyridine carboxylic acid family, specifically as a substituted isonicotinic acid. Its structural composition can be described as follows:

| Property | Description |

|---|---|

| Molecular Formula | C8H9NO3 |

| Molecular Weight | 167.16 g/mol |

| Chemical Structure | Pyridine ring with carboxylic acid at 4-position and ethoxy group at 3-position |

| IUPAC Name | 3-ethoxypyridine-4-carboxylic acid |

| Functional Groups | Carboxylic acid, ethoxy, pyridine |

The basic structure consists of a pyridine ring with a carboxylic acid group at the para position (C-4) relative to the nitrogen atom and an ethoxy group (-OCH2CH3) at the meta position (C-3). This arrangement bears similarity to 3-methylisonicotinic acid, which has a methyl group instead of an ethoxy group at the 3-position.

Physical Properties

Based on structural analogs such as 3-methylisonicotinic acid, the following physical properties can be anticipated:

Synthetic Approaches

Alternative Synthesis Methods

Another potential synthetic route could involve:

| Step | Reaction | Conditions |

|---|---|---|

| 1 | Ethoxylation of 3-bromoisonicotinic acid | Cu catalyst, ethanol |

| 2 | Direct ethoxylation of isonicotinic acid | Directed ortho-metallation followed by ethoxylation |

| 3 | Modification of 3-hydroxyisonicotinic acid | Williamson ether synthesis with ethyl bromide |

Structural Comparison with Related Compounds

Comparative Analysis

The following table compares 3-ethoxyisonicotinic acid with its structural analogs:

The ethoxy group in 3-ethoxyisonicotinic acid likely confers different electronic and steric properties compared to the methyl group in 3-methylisonicotinic acid. These differences would affect reactivity, solubility, and potential biological activities.

| Property | Potential Advantage |

|---|---|

| Lipophilicity | Increased compared to unsubstituted isonicotinic acid |

| Metabolic Stability | Modified metabolic profile |

| Binding Affinity | Altered interaction with biological targets |

| Bioavailability | Potentially improved due to ethoxy group |

Chemical and Material Science Applications

Similar to other pyridine derivatives, 3-ethoxyisonicotinic acid may find applications in:

-

Material science for developing novel polymers and coatings

-

Analytical chemistry as a reagent or standard

-

Coordination chemistry with various metals due to its nitrogen and oxygen donor atoms

Future Research Directions

Research Opportunities

Several promising research avenues for 3-ethoxyisonicotinic acid include:

-

Systematic evaluation of its pharmacological properties compared to other isonicotinic acid derivatives

-

Investigation of its potential as a building block for heterocyclic chemistry

-

Exploration of its coordination chemistry with various transition metals

-

Development of structure-activity relationships to guide pharmaceutical development

-

Assessment of its utility in material science applications

Analytical Characterization Needs

Future research would benefit from comprehensive characterization data including:

| Analytical Technique | Information to be Determined |

|---|---|

| NMR Spectroscopy | Complete 1H and 13C assignments |

| X-ray Crystallography | Solid-state structure and packing |

| HPLC | Purity assessment and analytical methods |

| Mass Spectrometry | Fragmentation pattern and high-resolution mass |

| IR Spectroscopy | Functional group characterization |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume